molecular formula C12H19NO B1437330 (3-Methoxypropyl)[(3-methylphenyl)methyl]amine CAS No. 1038280-05-5

(3-Methoxypropyl)[(3-methylphenyl)methyl]amine

Cat. No. B1437330
M. Wt: 193.28 g/mol
InChI Key: ZDRMWZZFTGEUPH-UHFFFAOYSA-N
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Description

“(3-Methoxypropyl)[(3-methylphenyl)methyl]amine” is a chemical compound with the CAS Number: 1038280-05-5 . Its IUPAC name is 3-methoxy-N-(3-methylbenzyl)-1-propanamine .


Molecular Structure Analysis

The molecular structure of “(3-Methoxypropyl)[(3-methylphenyl)methyl]amine” can be represented by the InChI code: 1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 . This indicates that the compound consists of 12 carbon atoms, 19 hydrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methoxypropyl)[(3-methylphenyl)methyl]amine” include a molecular weight of 193.29 . The compound’s InChI code is 1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

A study by Georgiadis explored the antimicrobial and anticoccidial activity of a compound structurally related to (3-Methoxypropyl)[(3-methylphenyl)methyl]amine. The research highlighted the Michael type addition of an amine to derive compounds that demonstrated significant activity as coccidiostats, providing total protection against Eimeria tenella when administered orally to chickens (Georgiadis, 1976).

Synthesis and Evaluation of PET Ligands

Kumar et al. synthesized and evaluated a compound closely related to (3-Methoxypropyl)[(3-methylphenyl)methyl]amine as a PET imaging agent for CRF1 receptors. Although the compound demonstrated the ability to penetrate the blood-brain barrier, no significant specific binding was observed, possibly due to rapid metabolism or low density of CRF1 receptors in primate brain (Kumar et al., 2006).

Safety And Hazards

The safety data sheet for a related compound, 3-Methoxypropylamine, indicates that it is a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to wear protective gloves, clothing, and eye/face protection, use explosion-proof electrical/ventilating/lighting equipment, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-methoxy-N-[(3-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRMWZZFTGEUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxypropyl)[(3-methylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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